molecular formula C13H10ClN3O2S B13015983 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide

Cat. No.: B13015983
M. Wt: 307.76 g/mol
InChI Key: FTVIJVWISJZKRH-UHFFFAOYSA-N
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Description

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide typically involves multi-step organic reactions

    Preparation of Chromenyl Derivative: The chromenyl derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of Thioamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The chloro group on the chromenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. The thioamide group may also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide is unique due to the combination of its chromenyl, oxadiazole, and thioamide groups. This combination imparts distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanethioamide

InChI

InChI=1S/C13H10ClN3O2S/c14-9-1-2-10-7(4-9)3-8(6-18-10)13-16-12(19-17-13)5-11(15)20/h1-4H,5-6H2,(H2,15,20)

InChI Key

FTVIJVWISJZKRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC(=S)N

Origin of Product

United States

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